An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethoxy)aniline (CAS 1261673-70-4)
An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethoxy)aniline (CAS 1261673-70-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-(trifluoromethoxy)aniline is a specialized aromatic amine of significant interest in medicinal chemistry and agrochemical research. The unique substitution pattern of a chloro group and a trifluoromethoxy group ortho to the amine functionality imparts distinct electronic and conformational properties to the molecule. This guide provides a comprehensive overview of the available technical data for 2-Chloro-6-(trifluoromethoxy)aniline, including its physicochemical properties, safety and handling protocols, and its emerging role as a valuable building block in organic synthesis. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and commercial suppliers to offer a valuable resource for researchers.
Introduction: The Significance of Trifluoromethoxy-Substituted Anilines
Aniline derivatives are fundamental building blocks in modern organic chemistry, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, has become a pivotal strategy in drug design.[2] The -OCF₃ group is a strong electron-withdrawing substituent that offers several advantages, including enhanced metabolic stability, increased lipophilicity (which can improve cell membrane penetration), and modulation of the electronic properties of the parent molecule.[3] These characteristics make trifluoromethoxy aniline derivatives highly sought-after intermediates in the development of novel bioactive compounds.[4] 2-Chloro-6-(trifluoromethoxy)aniline, with its unique ortho-substitution pattern, presents a valuable scaffold for the synthesis of complex molecules with tailored functionalities.[3][5]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-6-(trifluoromethoxy)aniline is presented in Table 1. This data is primarily sourced from chemical suppliers and should be considered as reference values.
| Property | Value | Source(s) |
| CAS Number | 1261673-70-4 | [2] |
| Molecular Formula | C₇H₅ClF₃NO | [2] |
| Molecular Weight | 211.57 g/mol | [2] |
| Appearance | Not specified; likely a liquid or low-melting solid | - |
| Purity | Typically ≥97% | [6] |
Synthesis and Reaction Pathways
While a specific, detailed, and peer-reviewed synthesis protocol for 2-Chloro-6-(trifluoromethoxy)aniline is not available in the public domain, its structure suggests a synthetic approach based on established methodologies for analogous compounds. The synthesis of substituted anilines often involves steps such as halogenation, nitration, reduction, and trifluoromethoxylation.
A plausible synthetic route could involve the ortho-chlorination of a suitable trifluoromethoxyaniline precursor. The regioselective ortho-chlorination of anilines can be achieved using various chlorinating agents, and in some cases, with the use of organocatalysts to enhance selectivity.[7]
Another potential pathway could involve the introduction of the trifluoromethoxy group onto a pre-functionalized chloroaniline derivative. The synthesis of ortho-trifluoromethoxylated aniline derivatives can be challenging, but methods utilizing reagents like the Togni reagent II have been developed.[8][9][10]
The amine group of 2-Chloro-6-(trifluoromethoxy)aniline is expected to undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation, allowing for further functionalization.[3] The aromatic ring can also participate in electrophilic or nucleophilic aromatic substitution reactions, with the directing effects of the substituents influencing the regioselectivity.[3]
Diagram of a Potential Synthetic Logic:
Caption: Plausible synthetic routes to 2-Chloro-6-(trifluoromethoxy)aniline.
Spectral Data (Predicted)
Experimental spectral data (NMR, IR, MS) for 2-Chloro-6-(trifluoromethoxy)aniline is not currently available in peer-reviewed literature or public spectral databases. However, based on the known spectral properties of analogous compounds, the following characteristics can be predicted.
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the chloro, trifluoromethoxy, and amino substituents. The amine protons will likely appear as a broad singlet.
13C NMR Spectroscopy
The 13C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will likely show a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be indicative of the electronic effects of the substituents. For comparison, the 13C NMR spectrum of the similar compound 2-chloro-6-methylaniline has been reported.[11]
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-N stretching (aromatic): A strong band in the 1250-1335 cm⁻¹ region.
-
C-O-C stretching (aryl ether): Bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
-
C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ range.
-
C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H and C=C stretching: In their characteristic regions.
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 211.57 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns will likely involve the loss of substituents and cleavage of the aromatic ring.
Applications in Drug Discovery and Agrochemical Synthesis
While specific examples of marketed drugs or agrochemicals derived from 2-Chloro-6-(trifluoromethoxy)aniline are not yet prominent in the literature, its structural motifs are highly relevant to these fields. The unique combination of substituents makes it an attractive starting material for generating libraries of novel compounds for biological screening.
The trifluoromethoxy group is a key feature in a number of successful pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability and cell permeability. Similarly, ortho-haloanilines are common precursors in the synthesis of various therapeutic agents, including kinase inhibitors.[12][13] Therefore, 2-Chloro-6-(trifluoromethoxy)aniline represents a promising, yet underexplored, building block for the development of next-generation bioactive molecules.
Workflow for Utilizing 2-Chloro-6-(trifluoromethoxy)aniline in Drug Discovery:
Caption: A generalized workflow illustrating the use of the title compound in a drug discovery program.
Safety and Handling
Based on safety data sheets for analogous compounds, 2-Chloro-6-(trifluoromethoxy)aniline should be handled with care in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Potential Hazards (based on analogous compounds):
-
Harmful if swallowed, inhaled, or in contact with skin.
-
Causes skin and eye irritation.
-
May cause respiratory irritation.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Chloro-6-(trifluoromethoxy)aniline is an emerging chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical synthesis. Its unique substitution pattern offers a valuable platform for the design and synthesis of novel bioactive molecules. While a comprehensive public dataset for this specific compound is still developing, this guide provides a foundational understanding of its properties, potential synthetic routes, and applications based on current knowledge of analogous structures. As research in fluorine chemistry continues to expand, it is anticipated that the utility of 2-Chloro-6-(trifluoromethoxy)aniline as a key building block will become increasingly evident.
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